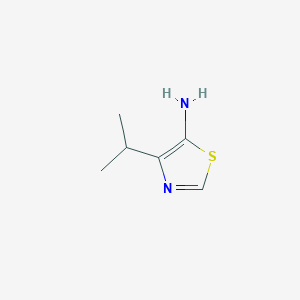

4-Isopropylthiazol-5-amine

Descripción general

Descripción

4-Isopropylthiazol-5-amine is a heterocyclic organic compound with the molecular formula C6H10N2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylthiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of enaminones with cyanamide and elemental sulfur, which provides 2-amino-5-acylthiazoles in good yields . Another approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

Industrial Production Methods: Industrial production of this compound may involve multi-component reactions under metal-free conditions. For example, ketones, aldehydes, ammonium salts, and elemental sulfur can be self-assembled to produce thiazoles in moderate to good yields . These methods are advantageous due to their simplicity and cost-effectiveness.

Análisis De Reacciones Químicas

Acylation

The primary amine undergoes acylation with acid chlorides or anhydrides to form stable amides. This reaction is pivotal for modifying biological activity or protecting the amine during synthesis.

| Reagent/Conditions | Product | Reference |

|---|---|---|

| Acetyl chloride, Et₃N, DCM | 4-Isopropylthiazol-5-acetamide | |

| Benzoyl chloride, pyridine | 4-Isopropylthiazol-5-benzamide |

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by deprotonation.

Alkylation

The amine reacts with alkyl halides via nucleophilic substitution to form secondary or tertiary amines, though over-alkylation can occur without controlled stoichiometry.

| Reagent/Conditions | Product | Reference |

|---|---|---|

| Methyl iodide, K₂CO₃, DMF | 4-Isopropylthiazol-5-(N-methyl)amine |

Note : Quaternary ammonium salts form with excess alkylating agents .

Nitrosation

Reaction with nitrous acid (HNO₂) generates diazonium salts, intermediates for further functionalization.

| Reagent/Conditions | Product | Reference |

|---|---|---|

| NaNO₂, HCl, 0–5°C | 4-Isopropylthiazol-5-diazonium chloride |

Application : Diazonium salts enable couplings (e.g., azo dyes) or Sandmeyer reactions .

Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution at the 2- and 4-positions due to electron-withdrawing effects of sulfur and nitrogen.

| Reagent/Conditions | Product | Reference |

|---|---|---|

| Br₂, FeBr₃, CHCl₃ | 2-Bromo-4-isopropylthiazol-5-amine | |

| HNO₃, H₂SO₄ | 2-Nitro-4-isopropylthiazol-5-amine |

Regioselectivity : Halogens preferentially substitute at the 2-position .

Nucleophilic Substitution

The 2-position is susceptible to nucleophilic displacement under basic conditions.

| Reagent/Conditions | Product | Reference |

|---|---|---|

| NH₂NH₂, EtOH, reflux | 4-Isopropylthiazol-5-amine-2-hydrazine |

Oxidation and Reduction

The thiazole ring exhibits redox activity, with sulfur being a key site.

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH | 4-Isopropylthiazole-5-amine sulfoxide | |

| Reduction | NaBH₄, MeOH | Partially saturated thiazoline derivative |

Cross-Coupling Reactions

The amine and thiazole moieties enable participation in palladium-catalyzed couplings.

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 4-Isopropyl-5-(aryl)thiazol-5-amine |

Application : Introduces aryl groups for enhanced bioactivity .

Key Research Findings

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

4-Isopropylthiazol-5-amine is investigated for its potential as an anticancer agent. Thiazole derivatives are known to exhibit a wide range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. The compound’s structure allows it to interact with various biological targets, influencing pathways associated with tumor growth and inflammation.

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results that suggest its potential as a candidate for drug development in treating infectious diseases.

3. Synthesis of Derivatives

The compound serves as a building block for synthesizing more complex thiazole derivatives. These derivatives are explored for enhanced biological activities and improved pharmacological profiles.

4. Industrial Applications

In addition to its biological applications, this compound is utilized in the development of dyes, pigments, and catalysts due to its unique chemical structure.

Comprehensive Data Table

The following table summarizes key findings related to the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Research | Investigated for potential anticancer properties | Exhibits cytotoxic effects on cancer cell lines; ongoing studies for efficacy |

| Antimicrobial Activity | Tested against various bacterial and fungal strains | Demonstrated significant inhibition against multiple pathogens |

| Synthesis of Derivatives | Used as a precursor for synthesizing novel thiazole derivatives | Derivatives show varied biological activities; structure-activity relationship (SAR) studies ongoing |

| Industrial Use | Employed in the production of dyes and pigments | Potential applications in catalysis; ongoing research into new formulations |

Case Study 1: Anticancer Activity

A study conducted by Evren et al. (2019) synthesized several thiazole derivatives from this compound to evaluate their anticancer activity against mouse embryoblast cell lines and human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity against cancer cells with IC50 values significantly lower than standard chemotherapy agents like cisplatin, highlighting the potential of thiazole-based compounds in cancer therapy .

Case Study 2: Antimicrobial Properties

Research published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against various bacterial strains. The compound was found to inhibit growth at low concentrations, suggesting its potential use as an antibacterial agent in pharmaceutical formulations .

Case Study 3: Synthesis and Characterization

A recent publication detailed the synthesis of novel derivatives from this compound through multi-step organic reactions. The synthesized compounds were characterized using spectroscopic techniques, and their biological activities were evaluated through in vitro assays demonstrating promising results against specific cancer cell lines .

Mecanismo De Acción

The mechanism of action of 4-Isopropylthiazol-5-amine involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators.

Comparación Con Compuestos Similares

4-Isopropylthiazol-5-amine can be compared with other thiazole derivatives:

Actividad Biológica

4-Isopropylthiazol-5-amine is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their presence in various pharmacologically active compounds, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring with an isopropyl group at the 4-position and an amino group at the 5-position. This unique structure contributes to its biological activities.

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar thiazole structures exhibit potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | E. coli | 0.17 | Moderate |

| B. cereus | 0.23 | Moderate | |

| S. Typhimurium | 0.47 | Moderate |

Research has shown that modifications in the thiazole ring can enhance antimicrobial efficacy, suggesting a potential for further development in this area .

2. Anticancer Activity

Thiazoles are recognized for their anticancer properties, with several studies indicating that derivatives can inhibit cancer cell proliferation. The potency of these compounds often correlates with specific structural features.

In a study examining various thiazole derivatives, it was found that modifications at the phenyl ring significantly impacted cytotoxic activity against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | <10 |

| U251 (human glioblastoma) | <20 |

The presence of electron-donating groups on the phenyl ring was identified as crucial for enhancing cytotoxicity .

3. Anti-inflammatory Activity

Thiazole derivatives have also been explored for their anti-inflammatory effects. In particular, compounds similar to this compound have been shown to modulate inflammatory pathways effectively.

Case Study:

A recent study investigated the anti-inflammatory effects of thiazole derivatives in a mouse model of induced inflammation. Results indicated that treatment with these compounds significantly reduced levels of pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives reveal important insights into how structural modifications influence biological activity:

-

Substituents on the Thiazole Ring:

- Electron-donating groups enhance anticancer activity.

- Alkyl substitutions improve antimicrobial potency.

-

Positioning of Functional Groups:

- The amino group at the 5-position is critical for both antimicrobial and anticancer activities.

- Variations at the 2-position can alter the compound's interaction with biological targets.

Propiedades

IUPAC Name |

4-propan-2-yl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)5-6(7)9-3-8-5/h3-4H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPCJXDJCSOVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72632-66-7 | |

| Record name | 4-(propan-2-yl)-1,3-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.